molecular formula C12H18N2O3S B2554903 4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide CAS No. 174628-50-3

4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide

Cat. No. B2554903
CAS RN: 174628-50-3
M. Wt: 270.35
InChI Key: VKVIEHIBAUUKCF-UHFFFAOYSA-N
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Description

“4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide” is a biochemical compound used for proteomics research . It has a molecular weight of 270.35 .


Molecular Structure Analysis

The InChI code for “4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide” is 1S/C12H18N2O3S/c13-9-1-7-12 (8-2-9)18 (16,17)14-10-3-5-11 (15)6-4-10/h1-2,7-8,10-11,14-15H,3-6,13H2 .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 .

Scientific Research Applications

Organic Synthesis and Characterization

Sulfonamide compounds are often synthesized for various applications, including as intermediates in organic synthesis. For instance, the synthesis and characterization of sulfonamide derivatives have been detailed, providing insights into their structural and physicochemical properties. These studies typically involve various spectroscopic methods such as FT-IR, NMR, and mass spectral analysis to confirm the structure of the synthesized compounds (G. Naganagowda & A. Petsom, 2011).

Photodynamic Therapy

Certain sulfonamide derivatives have been synthesized and evaluated for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. These compounds, particularly zinc phthalocyanine derivatives substituted with sulfonamide groups, have been shown to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Inhibition of Biological Targets

Sulfonamides are well-known for their ability to inhibit various enzymes, a property that has been exploited in drug development. For example, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated as potent inhibitors of carbonic anhydrase IX, a target relevant to cancer therapy. These compounds demonstrated significant inhibition potency, highlighting the therapeutic potential of sulfonamide derivatives in targeting tumor-associated enzymes (Nabih Lolak, Suleyman Akocak, Silvia Bua, & C. Supuran, 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As “4-Amino-N-(4-hydroxycyclohexyl)benzenesulfonamide” is used in proteomics research , future directions may include its application in new areas of biochemical research and development.

properties

IUPAC Name

4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVIEHIBAUUKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide

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